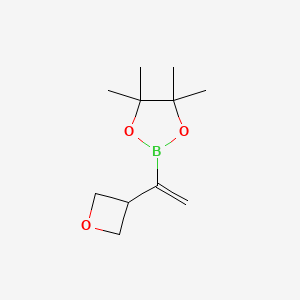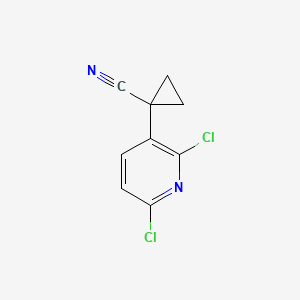
1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H6Cl2N2 It is known for its unique structure, which includes a cyclopropane ring attached to a pyridine ring substituted with two chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile typically involves the reaction of 2,6-dichloropyridine with cyclopropanecarbonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the cyclopropane ring. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with considerations for reaction time, temperature control, and purification methods to ensure high-quality output .
化学反応の分析
Types of Reactions
1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under certain conditions, leading to the formation of different compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to the formation of various oxidized or reduced products .
科学的研究の応用
1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(4,6-Dichloropyridin-3-yl)propan-1-one: Similar in structure but with a propanone group instead of a cyclopropane ring.
1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile: Similar but with only one chlorine atom on the pyridine ring.
Uniqueness
1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a nitrile group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C9H6Cl2N2 |
|---|---|
分子量 |
213.06 g/mol |
IUPAC名 |
1-(2,6-dichloropyridin-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-2-1-6(8(11)13-7)9(5-12)3-4-9/h1-2H,3-4H2 |
InChIキー |
DKPSHSLWMIPOGQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#N)C2=C(N=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


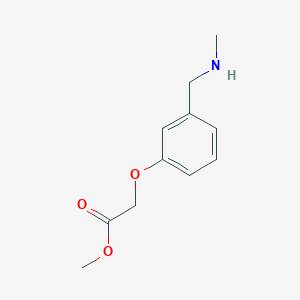
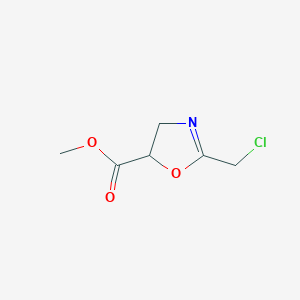


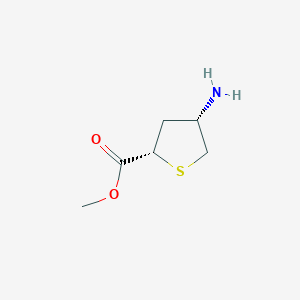
![1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B13563997.png)
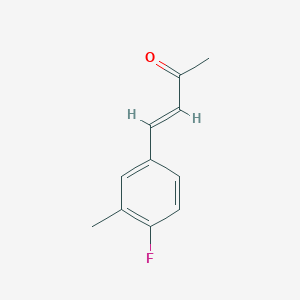
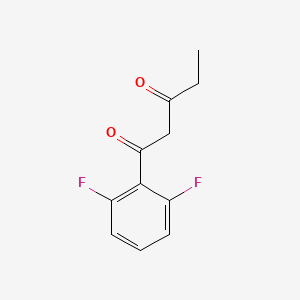
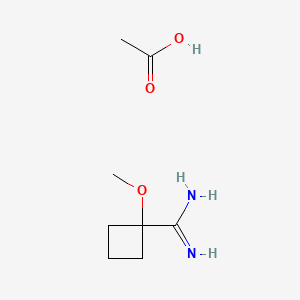
![Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate](/img/structure/B13564022.png)
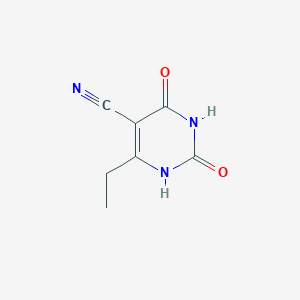
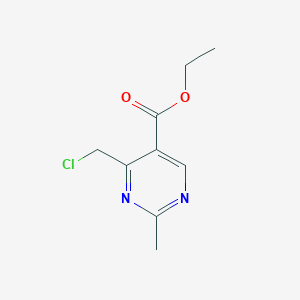
![tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride](/img/structure/B13564036.png)
